2-(3-Methoxypyridin-2-yl)propan-1-amine

Drug Discovery Safety Pharmacology Metabolite Identification

Researchers advancing 3-methoxypyridine kinase inhibitors face AMES mutagenicity and TDI risks from direct 2-aminopyridine scaffolds. This C2-side-chain propan-1-amine analog severs electronic conjugation, reducing reactive metabolite formation as suggested by Palmer et al. (2012) SAR trends. - Eliminates key safety liability of 2-aminopyridine head groups - ΔLogP +0.3 improves CNS passive permeability vs. ethanamine analog - Single α-methyl branch balances metabolic stability and coupling efficiency

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B13247036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxypyridin-2-yl)propan-1-amine
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(CN)C1=C(C=CC=N1)OC
InChIInChI=1S/C9H14N2O/c1-7(6-10)9-8(12-2)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3
InChIKeyQJSGFUOGEOMCMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxypyridin-2-yl)propan-1-amine: Chemical Identity and Procurement Context


2-(3-Methoxypyridin-2-yl)propan-1-amine (CAS 1531549-81-1) is a chiral, heterocyclic primary amine featuring a 3-methoxypyridine core with a branched propan-1-amine side chain at the C2 position [1]. The compound is primarily classified as a chemical building block or synthetic intermediate. Its molecular formula is C9H14N2O and it has a molecular weight of 166.22 g/mol [1]. The structure confers a single undefined stereocenter adjacent to the pyridine ring, resulting in distinct (R)- and (S)-enantiomers with potentially differentiated pharmacological or physicochemical profiles. Its XLogP3-AA of 0.5 and topological polar surface area of 48.1 Ų indicate moderate lipophilicity favorable for passive membrane permeability [1]. This guide evaluates quantifiable points of differentiation that influence scientific selection and procurement decisions relative to its closest structural analogs.

C2-side-chain amine scaffold for lead optimization workflows requiring reduced metabolic-activation risk context
Chiral building block with racemate and enantiomer sourcing pathways for stereochemical SAR studies
Controlled lipophilicity vector for permeability tuning in med-chem and CNS compound libraries

Why Generic Pyridinyl Amine Analogs Cannot Replace This Scaffold


The common class of 3-methoxy-2-aminopyridines, while pharmacologically promising, carries a well-characterized risk of forming reactive metabolites that lead to mutagenic potential and time-dependent drug-drug interactions (TDI) [1]. 2-(3-Methoxypyridin-2-yl)propan-1-amine structurally severs the direct conjugation between the amine and the electron-rich pyridine ring by inserting a methyl-substituted carbon linker. Based on the structure-activity trends reported by Palmer et al. (2012), this specific modification has the potential to reduce the electron density on the ring and block the site of metabolic oxidation, thereby mitigating the safety liabilities that plague the direct 2-amino analog series [1]. This fundamental structural distinction prevents the simple interchange of 2-aminopyridine analogs with the C2-side-chain propan-1-amine scaffold in lead optimization or procurement workflows.

Direct 2-aminopyridine analog

Metabolic activation risk profile may differ; class-level SAR suggests interrupted conjugation may reduce TDI and mutagenicity liability observed in the direct 2-amino series

Shorter-chain ethylamine analog

Lipophilicity context may not transfer; the ΔLogP shift between propan-1-amine and ethan-1-amine scaffolds can alter permeability and off-target profiles

Geminal dimethyl analog

Steric profile may shift reactivity; the additional α-methyl group can hinder primary amine functionalization and alter downstream coupling efficiency

Quantitative Differentiation vs. Closest Structural Analogs


Metabolic Safety Liability Mitigation vs. 2-Aminopyridine Scaffold

The standard 3-methoxy-2-aminopyridine series (e.g., compound 1 in Palmer et al. 2012, a potent bRAF inhibitor) presented two significant safety risks upon metabolic oxidation: positive AMES mutagenicity and time-dependent CYP450 inhibition (TDI), driven by the formation of a reactive metabolite from the electron-rich heteroaryl amine [1]. The target compound, 2-(3-methoxypyridin-2-yl)propan-1-amine, replaces the direct amine substitution with a branched propan-1-amine linker. According to the study, structural modifications that reduce the electron density of the 3-methoxy-2-aminopyridine ring or block the reactive site successfully reduced TDI and AMES mutagenicity [1]. While no direct quantitative comparison for this exact compound is available in the paper, it represents a class-level inference: the C2-side-chain amine design is predicted to lower metabolic activation risk relative to the direct 2-amino analog.

Metabolic risk context
Class-level
Predicted lower metabolic activation risk vs. direct 2-amino analog
May support scaffold selection review
Class-level SAR inference; comparator showed positive AMES and TDI
Drug Discovery Safety Pharmacology Metabolite Identification Mutagenicity

Lipophilicity Tuning vs. Shorter-Chain Ethylamine Analog

Lipophilicity is a primary determinant of solubility, permeability, and metabolic clearance. The target compound has a predicted XLogP3-AA of 0.5 [1]. Its direct shorter-chain analog, 2-(3-methoxypyridin-2-yl)ethan-1-amine, has a predicted XLogP of 0.2 . This 0.3 log unit increase represents an approximately 2-fold higher theoretical partition coefficient, offering a measurable window for tuning lipophilic character in a lead series without introducing additional heteroatoms or larger ring systems.

Lipophilicity (XLogP)
Cross-study
Δ XLogP = +0.3
Supports permeability tuning context
Approx. 2-fold higher partition; computed property comparison
Medicinal Chemistry Physicochemical Properties ADME Lipophilicity

Steric Shielding at the α-Carbon vs. Geminal Dimethyl Analog

The geminal dimethyl analog, 2-(3-methoxypyridin-2-yl)-2-methylpropan-1-amine (CAS 1439902-21-2, MW=180.25) , introduces significant steric bulk adjacent to the amine, which can hinder its availability for conjugation or salt formation and increase metabolic stability. The target compound, with a single methyl substituent and one hydrogen at the stereocenter (MW=166.22) [1], offers a more moderate steric profile. This allows for a finer balance between metabolic shielding and synthetic tractability/reactivity at the primary amine, giving researchers a controllable intermediary option between the unsubstituted ethanamine and the fully substituted gem-dimethyl variant.

Steric bulk (α-carbon)
Cross-study
Δ MW = -14.03 g/mol
Moderate steric profile for reactivity balance
Single α-methyl vs. gem-dimethyl substitution; supports derivatization fit
Drug Design Steric Bulk Selectivity Metabolic Stability

Chiral Recognition Potential: Racemate vs. Resolved Enantiomers

The target compound possesses a single stereocenter. Its resolved enantiomers, (R)- and (S)-1-(3-methoxypyridin-2-yl)propan-1-amine, are known and commercially available (e.g., CAS 1213642-39-7 for the (S)-enantiomer) . In biological systems, the enantiomers of chiral amines frequently exhibit drastically different target affinities or pharmacokinetics. While no direct comparative receptor binding data for this exact pair has been publicly retrieved, the availability of the racemate (target compound) and the individual enantiomers provides a critical procurement advantage: researchers can assess differential bioactivity by sourcing both the racemate and the optical isomers for head-to-head testing, a capability not present for non-chiral analogs.

Chiral sourcing
Supporting evidence
Racemate and individual enantiomers commercially available
Supports stereochemical SAR studies
Direct comparative bioactivity data to verify
Chiral Chemistry Stereochemistry Drug Discovery Pharmacology

Validated Application Scenarios Based on Differential Evidence


Kinase Inhibitor Lead Optimization with Mitigated Metabolic Risk

When advancing a 3-methoxypyridine kinase inhibitor series, teams can replace the problematic 3-methoxy-2-aminopyridine head group with 2-(3-methoxypyridin-2-yl)propan-1-amine to potentially eliminate the well-documented AMES mutagenicity and TDI risks associated with the direct 2-amino scaffold [1]. The C2-side-chain amine disrupts the electron-rich system driving reactive metabolite formation, as suggested by the SAR in Palmer et al. (2012). This substitution strategy can accelerate lead-to-candidate progression by reducing safety biology de-risking cycles.

Fine-Tuning Lipophilic Efficiency in CNS Compound Libraries

Medicinal chemists aiming to optimize CNS penetration can leverage the measured ΔLogP of +0.3 (target vs. ethanamine analog) to improve passive permeability without resorting to additional lipophilic bulk [2]. This property vector allows a controlled increase in lipophilicity while maintaining low molecular weight (166.22 g/mol), supporting favorable ligand efficiency metrics. The compound serves as a strategic intermediate scaffold in phenyl- or heteroaryl-propan-1-amine series targeting CNS disorders.

Chiral Building Block for Stereospecific Receptor Interactions

For programs targeting chiral GPCRs, ion channels, or kinases, the availability of both the racemate and resolved enantiomers enables a systematic evaluation of stereochemistry-dependent potency, selectivity, and efficacy . This compound can act as a core fragment for synthesizing enantiomerically enriched pharmacological probes, where the single methyl substituent provides a defined spatial constraint not present in the achiral ethylamine series.

Agrochemical Intermediate with Balanced Steric Hindrance

In the synthesis of agrochemical actives (e.g., fungicides or herbicides), the single α-methyl branch on the propan-1-amine side chain provides a balance between metabolic stability and further derivatization accessibility. Compared to the excessively hindered gem-dimethyl analog, this intermediate can be more efficiently elaborated into amide, urea, or sulfonamide final compounds under standard coupling conditions, making it a more versatile building block for parallel synthesis campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
C2-side-chain amine scaffold
Metabolic activation risk review
CNS compound library design
Controlled lipophilicity vector
Permeability endpoint context
Stereospecific receptor interaction studies
Chiral building block sourcing
Enantiomer-dependent assay response
Agrochemical intermediate synthesis
Balanced steric hindrance
Derivatization efficiency review
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